7-methyl-L-tryptophan

Description

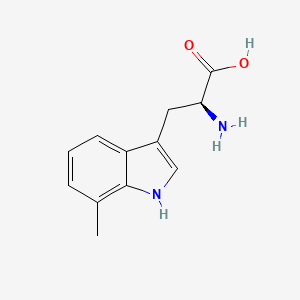

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOZNJNHBBROHM-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=CN2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methyl L Tryptophan

Chemoenzymatic Synthesis Approaches for 7-Methyl-L-Tryptophan

Chemoenzymatic synthesis combines the specificity of enzymes with the practicality of chemical reactions to create a streamlined and efficient process. mdpi.com This approach is particularly advantageous for producing chiral molecules like this compound, as enzymes can provide high stereoselectivity, eliminating the need for complex and often low-yielding chiral resolution steps. mdpi.com

The key enzyme in the chemoenzymatic synthesis of this compound is tryptophan synthase (TrpS). semanticscholar.org This enzyme naturally catalyzes the final two steps in the biosynthesis of L-tryptophan from indole-3-glycerol phosphate (B84403) and serine. semanticscholar.org In a synthetic context, tryptophan synthase and its isolated β-subunit (TrpB) can be utilized to condense a substituted indole (B1671886), in this case, 7-methylindole (B51510), with L-serine to form the corresponding L-tryptophan derivative. researchgate.net

Several studies have demonstrated the utility of tryptophan synthase for creating various tryptophan analogs. researchgate.net For instance, the TrpB subunit from Thermotoga maritima has been engineered to improve the synthesis of derivatives like 4-cyanotryptophan. researchgate.net While direct studies on this compound are less common, the principle remains the same. The enzyme's substrate promiscuity allows it to accept methylated indoles. biocrick.com For example, dimethylallyltryptophan synthases have been shown to process 7-methyltryptophan. biocrick.com Furthermore, L-tryptophan oxidase (VioA) has also demonstrated activity with 7-methyl-tryptophan as a substrate. nih.gov

The general reaction catalyzed by tryptophan synthase in this context is:

7-methylindole + L-serine → this compound + H₂O

This enzymatic approach is lauded for its clean reaction profile and high stereoselectivity, operating under mild conditions. mdpi.com

To maximize the yield and efficiency of the enzymatic synthesis of this compound, several reaction parameters must be carefully optimized. These include:

Enzyme Concentration: Higher enzyme concentrations can lead to faster reaction rates and prevent the hydrolysis of the substrate. mdpi.com

Substrate Concentration: An excess of the nucleophilic substrate (L-serine) is often necessary to drive the reaction towards peptide synthesis. mdpi.com

pH: The optimal pH for enzyme activity is crucial. For example, trypsin, another enzyme used in peptide synthesis, has an optimal pH of around 8. mdpi.com For tryptophan synthase, a pH of 8 has also been found to be effective. nih.gov

Temperature: The reaction temperature must be controlled to ensure enzyme stability and activity. For tryptophan synthase from E. coli, the optimal temperature for L-tryptophan synthesis is around 35-40°C. nih.gov

Organic Solvents: The addition of organic solvents can shift the reaction equilibrium towards synthesis by solubilizing the product and reducing the water concentration, which can otherwise lead to hydrolysis. mdpi.com

| Parameter | Optimized Range/Value | Rationale |

| Enzyme Concentration | 0.5 to 40 mg/mL | Prevents substrate hydrolysis and increases reaction rate. mdpi.com |

| Substrate Concentration | 0.1 to 1.0 M | Excess of one substrate drives the reaction forward. mdpi.com |

| pH | ~8.0 | Optimal for the activity of many enzymes like trypsin and tryptophan synthase. mdpi.comnih.gov |

| Temperature | 35-40 °C | Balances enzyme activity and stability for tryptophan synthase. nih.gov |

Chemical Synthesis Pathways for this compound

Purely chemical methods provide an alternative route to this compound, offering scalability and the ability to produce derivatives that may not be accessible through enzymatic means.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings, such as indole. bhu.ac.inorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The reaction proceeds via an electrophilic aromatic substitution to introduce a formyl group (-CHO) onto the indole ring. organic-chemistry.org

For the synthesis of this compound precursors, the starting material would be 7-methylindole. The Vilsmeier-Haack reaction would introduce a formyl group at the 3-position of the indole ring, yielding 7-methyl-1H-indole-3-carboxaldehyde. ekb.egpcbiochemres.com This aldehyde is a key intermediate that can be further elaborated to introduce the amino acid side chain.

The reaction mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. wikipedia.org The indole then attacks this electrophile, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org

The formation and subsequent hydrolysis of an oxazolone (B7731731) (also known as an azlactone) is a classical method for synthesizing α-amino acids. In the context of this compound synthesis, this would typically follow the creation of the 7-methyl-1H-indole-3-carboxaldehyde intermediate.

The Erlenmeyer-Plöchl azlactone synthesis involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride. In this case, 7-methyl-1H-indole-3-carboxaldehyde would be reacted with an N-acylglycine. This forms an oxazolone intermediate.

A significant challenge with oxazolone-based methods is the potential for racemization, where the stereochemical integrity of the α-carbon is lost. mdpi.com The formation of the oxazolone intermediate can lead to the epimerization of the product. mdpi.com

The subsequent hydrolysis of the oxazolone, often under acidic or basic conditions, opens the ring to yield the α,β-dehydroamino acid. researchgate.net This unsaturated intermediate must then be reduced to the saturated amino acid. The reduction step can be performed stereoselectively to yield the desired L-enantiomer.

For the incorporation of this compound into peptides, a protected form of the amino acid is required for Solid-Phase Peptide Synthesis (SPPS). csic.es The most common protecting group strategy for SPPS is the use of the fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group. nih.gov

N-Fmoc-7-methyl-L-tryptophan is a key building block for this purpose. chemimpex.comomizzur.com This derivative allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. csic.es The Fmoc group is base-labile and can be selectively removed to allow for the coupling of the next amino acid in the sequence. nih.gov

The use of Fmoc-protected this compound in SPPS enables the synthesis of peptides containing this modified amino acid with high efficiency and purity. chemimpex.com This is crucial for creating novel peptide-based drugs and research tools. chemimpex.com

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Application |

| N-Fmoc-7-methyl-L-tryptophan | C₂₇H₂₄N₂O₄ | 440.49 | Building block for Solid-Phase Peptide Synthesis (SPPS). chemimpex.comomizzur.com |

Stereoselective Synthesis of L-Enantiomer of this compound

Achieving the correct stereochemistry is critical, and several methods have been developed to selectively synthesize the L-enantiomer of 7-methyl-tryptophan.

One effective stereoselective method is enzymatic synthesis . Researchers have reported the use of the enzyme tryptophanase for the coupling of 7-methylindole with S-methyl-L-cysteine. researchgate.net This biocatalytic approach directly yields the desired L-enantiomer, 7'-methyl-L-tryptophan, by leveraging the inherent stereospecificity of the enzyme. researchgate.net

Another common strategy is the enzymatic resolution of a racemic mixture of N-acetylated DL-tryptophan derivatives. researchgate.net While specific examples for 7-methyl-tryptophan are part of broader studies on substituted tryptophans, this technique generally involves enzymes like aminoacylases that can selectively hydrolyze the N-acetyl group from the L-enantiomer, allowing for its separation from the unreacted D-enantiomer. researchgate.net

Asymmetric synthesis using chiral auxiliaries represents a powerful chemical approach. For instance, the stereospecific synthesis of α-methyl-L-tryptophan has been achieved through the methylation of a cis-2,5-disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one. researchgate.net The chiral auxiliary guides the methylation to occur stereoselectively, and its subsequent removal by hydrolysis yields enantiomerically pure α-methyl-L-tryptophan. researchgate.net This principle can be adapted for the synthesis of other chiral amino acids. Additionally, the separation of enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a viable method for obtaining the pure L-enantiomer from a racemic mixture of protected precursors, such as Boc-protected N1-methyl-7-azatryptophan. pnas.org

Comparison of Synthetic Yields and Stereochemical Purity Across Methodologies

The efficiency and purity of synthetic methods for this compound and its analogs vary significantly. The choice of method often depends on a trade-off between yield, stereochemical control, and scalability.

A patented method for the synthesis of 7-methyltryptophan reports a high total yield of 52.6% with a chemical purity of up to 98%. google.com However, the stereochemical purity of the final product is not specified in the abstract. google.com In the realm of radiolabeled analogs, the asymmetric radiosynthesis of α-[11C]methyl-L-tryptophan has been achieved with radiochemical yields of 53 ± 12%. nih.gov

The following table provides a comparison of yields and purities reported for different synthetic methodologies for tryptophan derivatives.

Table 1: Comparison of Synthetic Yields and Purity for Tryptophan Derivatives

| Compound | Synthetic Method | Yield | Purity | Reference |

|---|---|---|---|---|

| 7-Methyltryptophan | Multi-step chemical synthesis | Up to 52.6% (total) | Up to 98% (chemical) | google.com |

| α-[11C]Methyl-L-tryptophan | Asymmetric radiosynthesis | 53 ± 12% (radiochemical) | High enantiomeric purity | nih.gov |

| Tryptophan Derivatives | Tandem Friedel–Crafts conjugate addition/asymmetric protonation | Good | High enantioselectivity | acs.org |

| 7-(2-[18F]fluoroethoxy)-dl-tryptophan | Nucleophilic 18F-fluorination | 10–18% (radiochemical) | >95% (radiochemical) | acs.orgnih.gov |

| 5-hydroxy-7-[18F]fluorotryptophan | Copper-mediated radiofluorination | 29 ± 4% (radiochemical) | Not specified | mdpi.com |

| Racemic 7-[18F]Fluoro-Tryptophan | Copper-catalyzed fluorodeboronylation | 4.2–14.9% (decay-corrected) | >97% (radiochemical) | thno.orgmdpi.com |

Innovations in this compound Synthesis for Radiotracer Development

The development of novel radiotracers for Positron Emission Tomography (PET) is a significant area of innovation. Tryptophan and its derivatives are of particular interest for imaging metabolic pathways, such as the kynurenine (B1673888) pathway, which is implicated in various diseases, including cancer and neurological disorders. nih.govmdpi.com

A well-established PET tracer, α-[11C]methyl-L-tryptophan ([11C]AMT), has been used in clinical research, but its application is limited by the short 20-minute half-life of carbon-11 (B1219553). mdpi.comthno.org This logistical challenge necessitates an on-site cyclotron and restricts its widespread use. thno.orgjove.com Consequently, there is a strong impetus to develop analogous tracers labeled with fluorine-18 (B77423), which has a more favorable half-life of 109.8 minutes, allowing for off-site production and distribution. mdpi.comjove.com

Significant progress has been made in labeling tryptophan analogues with fluorine-18, including at the 7-position of the indole ring. These innovations provide new tools for PET imaging.

One key innovation is the use of copper-catalyzed radiofluorination of boronate precursors. thno.org This method has been successfully applied to synthesize a range of fluorinated tryptophan derivatives. thno.orgnih.gov Specifically, racemic 7-[18F]fluorotryptophan has been produced using a copper-catalyzed fluorodeboronylation strategy, achieving decay-corrected radiochemical yields between 4.2% and 14.9% with high radiochemical purity (>97%). thno.orgmdpi.com

Researchers have also synthesized more complex derivatives, such as 7-(2-[18F]fluoroethoxy)-dl-tryptophan ([18F]7-FEHTP). acs.org This tracer was prepared via no-carrier-added nucleophilic 18F-fluorination, with radiochemical yields in the range of 10–18%. acs.org Another related compound, 5-hydroxy-7-[18F]fluorotryptophan (5-HO-7-[18F]FTrp), was synthesized via alcohol-enhanced copper-mediated radiofluorination of a boronate precursor, resulting in a radiochemical yield of 29 ± 4%. mdpi.com

These studies demonstrate the chemical feasibility of introducing fluorine-18 at the 7-position of the tryptophan scaffold, paving the way for the potential development of a this compound-based PET tracer.

Table of Mentioned Compounds

Biological and Biochemical Interactions of 7 Methyl L Tryptophan

Enzyme Kinetics and Substrate Specificity with 7-Methyl-L-Tryptophan

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506). semanticscholar.org It catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the immediate precursor to serotonin. semanticscholar.orgwikipedia.org The activity of TPH is a critical control point for serotonin levels in both the central nervous system and the periphery. semanticscholar.org There are two isoforms of this enzyme, TPH1 and TPH2. frontiersin.org

Research indicates that this compound can act as a competitive inhibitor of tryptophan's transferase. biosynth.com In competitive inhibition, the inhibitor molecule, in this case, this compound, binds to the active site of the enzyme, the same site where the natural substrate, L-tryptophan, would normally bind. This binding event prevents the substrate from accessing the enzyme, thereby reducing the rate of the enzymatic reaction. Kinetic analyses have shown that some inhibitors of TPH1 are competitive with respect to the substrate L-tryptophan, which is consistent with them occupying the tryptophan binding site. semanticscholar.org In contrast, other studies on different TPH inhibitors, such as salsolinols, have demonstrated non-competitive inhibition with L-tryptophan. nih.gov

Indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are the initial and rate-limiting enzymes of the kynurenine (B1673888) pathway, which is responsible for the majority of L-tryptophan catabolism in the body. frontiersin.orgnih.govnih.gov These enzymes catalyze the oxidative cleavage of the indole (B1671886) ring of tryptophan to form N-formylkynurenine. mdpi.com IDO is widely distributed in various tissues, while TDO is primarily found in the liver. nih.govnih.gov

Studies have identified certain tryptophan derivatives as inhibitors of both IDO and TDO. For instance, a fluorinated analog, 7-[18F]F-Trp, has been shown to be an inhibitor of both enzymes rather than a substrate. mdpi.com While IDO has a broader substrate specificity compared to the highly specific TDO, both enzymes are crucial in regulating tryptophan levels. nih.govpnas.org The structural modifications on the indole ring, such as the methylation at the 7-position, can significantly alter the molecule's affinity and interaction with the active sites of IDO and TDO. For example, 1-methyl-tryptophan is a known inhibitor of IDO. mdpi.com

By inhibiting IDO and/or TDO, this compound can modulate the flux of tryptophan through the kynurenine pathway. Inhibition of these enzymes would lead to a decrease in the production of kynurenine and its downstream metabolites. frontiersin.org The kynurenine pathway produces several neuroactive and immunomodulatory metabolites, and its dysregulation has been implicated in various diseases. nih.govpensoft.net Therefore, the ability of this compound to inhibit IDO and TDO suggests its potential to influence these physiological and pathological processes. The diversion of tryptophan away from the kynurenine pathway could also potentially increase its availability for other metabolic routes, such as serotonin synthesis. nih.gov

Interactive Data Table: Enzyme Interactions of Tryptophan Analogs

| Compound | Target Enzyme(s) | Type of Interaction | Reference |

| This compound | Tryptophan Transferase | Competitive Inhibitor | biosynth.com |

| 7-[18F]F-Trp | IDO, TDO | Inhibitor | mdpi.com |

| Salsolinols | Tryptophan Hydroxylase | Non-competitive Inhibitor | nih.gov |

| 1-Methyl-tryptophan | IDO | Inhibitor | mdpi.com |

| alpha-Methyl tryptophan | TDO | Inhibitor | nih.gov |

This compound as an IDO/TDO Inhibitor or Substrate

Interactions with Tryptophan Transferase

This compound is recognized as a competitive inhibitor of tryptophan transferase. biosynth.com This enzyme is responsible for the conversion of tryptophan to this compound. biosynth.com The kinetics of this conversion have been an area of study, particularly in organisms like olivasterospora erythraea, with reaction products typically analyzed using techniques such as thin-layer chromatography and gas chromatography. biosynth.com

Enzyme Inhibition Models with this compound (e.g., Michaelis-Menten, Substrate Inhibition)

The inhibitory effects of this compound have been characterized using established enzyme kinetic models. In studies involving the enzyme VioA, a key component in the violacein (B1683560) biosynthesis pathway, a substrate inhibition model was employed to describe the kinetics with 7-methyl-D,L-tryptophan (7MeT). researchgate.netacs.org This contrasts with other substrates like 4-fluoro-D,L-tryptophan, for which the Michaelis-Menten model was a better fit. researchgate.netacs.org

The choice of kinetic model can significantly influence the interpretation of enzyme activity. For instance, the activity of VioA against 5-methyl-D,L-tryptophan was found to be lower when analyzed with a substrate inhibition model compared to previous studies that used the Michaelis-Menten model. acs.org The kinetic parameters for VioA with various tryptophan analogues, including 7MeT, have been determined, providing a quantitative basis for understanding its substrate specificity. acs.org Among the tested substituted tryptophan analogues, 7MeT exhibited a notable kcat/KM value, indicating it is an efficient substrate for VioA. acs.org

Table 1: Kinetic Parameters of VioA with Tryptophan Analogues

| Substrate | kcat (s-1) | KM (mM) | kcat/KM (s-1 mM-1) |

|---|---|---|---|

| L-Tryptophan (TRP) | 1.1 ± 0.1 | 0.11 ± 0.03 | 10.0 |

| 5-Methyl-D,L-tryptophan (5MeT) | 0.45 ± 0.03 | 0.14 ± 0.03 | 3.21 |

| 6-Fluoro-D,L-tryptophan (6FT) | 1.3 ± 0.1 | 0.09 ± 0.02 | 14.4 |

| 7-Methyl-D,L-tryptophan (7MeT) | 0.7 ± 0.1 | 0.06 ± 0.02 | 11.7 |

This table presents a summary of the kinetic parameters for the enzyme VioA with L-tryptophan and various methylated and fluorinated analogues. The data is derived from studies fitting a substrate inhibition model to the kinetic data. researchgate.netacs.org

Cellular Uptake and Transport Mechanisms of this compound

Role of Large Neutral Amino Acid Transporters (LAT1) in this compound Brain Uptake

The transport of large neutral amino acids, including tryptophan and its analogues, into the brain is primarily mediated by the Large Neutral Amino Acid Transporter 1 (LAT1). nih.govnih.gov This transporter facilitates the movement of these amino acids across the blood-brain barrier. nih.govsolvobiotech.com Competition for transport via LAT1 exists between tryptophan and other large neutral amino acids. nih.gov The expression and function of LAT1 are crucial for normal brain development and function, as it ensures the supply of essential amino acids like tryptophan. nih.govsolvobiotech.com Alterations in LAT1 expression have been linked to neurological conditions. nih.govfrontiersin.org While direct studies on this compound uptake via LAT1 are not extensively detailed in the provided results, the established role of LAT1 in transporting structurally similar tryptophan analogues suggests its involvement. nih.govnih.gov

Cell-Based Assays for this compound Uptake

Cell-based assays are instrumental in characterizing the cellular uptake of tryptophan analogues. Such assays typically involve incubating cultured cells with a labeled form of the compound of interest and measuring its accumulation. For instance, the uptake of radiolabeled L-tryptophan has been studied in various cell lines, including fibroblast cells and brain capillary endothelial cells, to elucidate transport mechanisms. nih.govnih.gov These studies often employ competitive inhibitors to identify the specific transporters involved. nih.govnih.gov

Flow cytometry is another technique used to assess cellular uptake, where fluorescently labeled compounds are incubated with cells, and the resulting fluorescence intensity is measured. mdpi.com While specific cell-based assay data for this compound is not extensively available in the search results, the methodologies used for other tryptophan derivatives, such as 1-methyl-L-tryptophan and 5-[18F]F-AMT, provide a framework for how such studies would be conducted. nih.govthno.org These assays have been used to demonstrate that the uptake of tryptophan analogues can be associated with the expression levels of specific transporters and enzymes. thno.org

Metabolic Fates and Biotransformation of this compound

Conversion to Serotonin in vivo and as a Biosynthetic Intermediate

This compound can serve as a precursor in biosynthetic pathways. It has been demonstrated that this compound can be converted to serotonin in vivo. biosynth.com This positions it as an intermediate in the biosynthesis of this crucial neurotransmitter. biosynth.com The metabolic pathway for tryptophan to serotonin involves enzymatic steps, and analogues like α-methyl-L-tryptophan are also substrates for these enzymes, leading to the formation of α-methyl-serotonin. nih.gov

Furthermore, this compound is a key precursor for the biosynthesis of various non-ribosomal peptide antibiotics. medchemexpress.com Its role as a biosynthetic intermediate extends to the production of complex natural products. For example, in the violacein biosynthetic pathway, VioA, an L-tryptophan oxidase, can utilize 7-methyl-tryptophan as a substrate. acs.orgnih.gov This highlights the versatility of this compound in different biological systems and metabolic routes.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tryptophan |

| Serotonin |

| 4-fluoro-D,L-tryptophan |

| 5-methyl-D,L-tryptophan |

| 6-fluoro-D,L-tryptophan |

| α-methyl-L-tryptophan |

| α-methyl-serotonin |

| 1-methyl-L-tryptophan |

Potential Metabolic Pathways Beyond Canonical Tryptophan Metabolism

While the canonical metabolic pathways of L-tryptophan, namely the kynurenine and serotonin pathways, are well-established, the introduction of a methyl group at the 7-position of the indole ring, as in this compound, can lead to alternative metabolic fates. Research indicates that this modification makes it a substrate for different classes of enzymes, particularly in microorganisms, leading to the biosynthesis of specialized metabolites. These pathways are distinct from the primary catabolic and neurotransmitter synthesis routes of unsubstituted L-tryptophan.

One of the most significant non-canonical metabolic routes for this compound is its role as a building block in the synthesis of non-ribosomal peptide antibiotics. medchemexpress.comchemsrc.com In various microorganisms, non-ribosomal peptide synthetases (NRPSs) can incorporate this modified amino acid into larger, complex peptide structures. This process is a key strategy for generating structural diversity in natural products, leading to the creation of potent antibacterial agents. medchemexpress.comchemsrc.com The incorporation of this compound instead of L-tryptophan can alter the resulting antibiotic's properties, such as its efficacy or spectrum of activity.

Another potential metabolic avenue for this compound is enzymatic modification by prenyltransferases, specifically dimethylallyltryptophan synthases (DMATSs). These enzymes catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the tryptophan indole ring. The activity and regioselectivity of these enzymes toward methylated tryptophan analogs can vary significantly. For instance, the 4-dimethylallyltryptophan synthase FgaPT2 from Aspergillus fumigatus has been shown to accept 7-methyltryptophan as a substrate. biocrick.com In contrast, a 7-dimethylallyltryptophan synthase (7-DMATS) from the same organism did not convert 7-methyltryptophan, indicating that the position of the methyl group can be a critical determinant for substrate recognition by some enzymes. nih.gov Further studies have revealed even more complex interactions; the dimethylallyltryptophan synthase SirD is capable of prenylating 7-methyltryptophan at the C6 position and can also catalyze a reverse prenylation at the N1 position of the indole nucleus. researchgate.net This highlights the potential for multiple, distinct prenylated derivatives to be formed from this compound through microbial enzymatic action.

Microbial biotransformation can lead to the production of novel indole alkaloids from methylated tryptophan precursors. acs.org Studies on the closely related compound, 1-methyl-L-tryptophan, have shown that endophytic fungi can convert it into a variety of new and known indole alkaloids through reactions such as the Friedel–Crafts reaction. acs.org This suggests that microorganisms possess enzymatic machinery capable of performing complex chemical transformations on the indole ring of methylated tryptophans, representing a metabolic fate far removed from simple catabolism.

There is also a report suggesting that this compound may serve as a precursor for serotonin. biosynth.com This would represent a significant departure from the canonical pathway, which requires hydroxylation at the 5-position by tryptophan hydroxylase. For this compound to be converted to serotonin, a demethylation at the 7-position followed by hydroxylation at the 5-position and subsequent decarboxylation would be necessary.

The table below summarizes the research findings on the enzymatic modification of this compound by various dimethylallyltryptophan synthases (DMATSs), illustrating the diversity of potential metabolic transformations.

Table 1: Enzymatic Activity of Dimethylallyltryptophan Synthases (DMATSs) on this compound

| Enzyme | Source Organism | Substrate(s) | Product(s) / Activity | Reference(s) |

|---|---|---|---|---|

| FgaPT2 | Aspergillus fumigatus | 7-Methyltryptophan | Accepted as a substrate for prenylation. | biocrick.com |

| 7-DMATS | Aspergillus fumigatus | 7-Methyltryptophan | Not accepted as a substrate. | nih.gov |

| SirD | Not Specified | 7-Methyltryptophan | Normal prenylation at C6 and reverse prenylation at N1. | researchgate.net |

| Various DMATSs | Bacteria and Fungi | 5-, 6-, and 7-methyltryptophan | Demonstrated distinctly different preferences and conversion yields. | rsc.org |

Advanced Research Applications of 7 Methyl L Tryptophan

Use in Studying Tryptophan Metabolism

7-methyl-L-tryptophan is a valuable tool for elucidating the complex metabolic pathways of tryptophan. biosynth.com By serving as an analog, it allows researchers to probe the function and specificity of enzymes within these pathways. For example, studies have used 7-methyl-DL-tryptophan to understand the substrate specificity of the enzyme VioA. researchgate.net Its ability to be converted to serotonin (B10506) in vivo makes it useful for studying the serotonergic system. biosynth.com Furthermore, as a precursor for the biosynthesis of non-ribosomal peptide antibiotics, it plays a role in research focused on discovering and synthesizing novel antibacterial agents. medchemexpress.comchemsrc.com

Application in Cancer Research

The tryptophan metabolic pathway, particularly the enzyme indoleamine 2,3-dioxygenase (IDO), is a significant target in cancer research. aacrjournals.orgthno.org IDO is often overexpressed in tumor cells and contributes to an immunosuppressive microenvironment by depleting tryptophan and producing metabolites like kynurenine (B1673888). aacrjournals.orgmdpi.com Methylated tryptophan derivatives are being extensively studied as IDO inhibitors to counteract this effect. aacrjournals.org While much of the clinical focus has been on 1-methyl-tryptophan, this compound is also investigated as a potential IDO and TDO inhibitor. medchemexpress.commdpi.com The development of radiolabeled tryptophan derivatives, including fluorinated versions at the 7-position, is being explored for PET imaging to monitor IDO activity and tumor metabolism in vivo. mdpi.comthno.org

Role in Neuroscience Research

Given that tryptophan is the precursor to the neurotransmitter serotonin, its analogs are important in neuroscience. nih.gov this compound has been shown to be a precursor of serotonin, suggesting it can cross the blood-brain barrier and be metabolized by the brain's serotonergic system. biosynth.com This makes it a compound of interest for studying serotonin synthesis and function. While much of the PET imaging research in neuroscience has utilized α-methyl-L-tryptophan ([11C]AMT) to trace tryptophan metabolism and serotonin synthesis, the development of other labeled analogs, including those modified at the 7-position, is an active area of research. nih.govneurology.orgnih.gov These tools help investigate the role of the serotonergic and kynurenine pathways in various neurological and psychiatric conditions. nih.govmdpi.com

Analytical Methodologies for 7 Methyl L Tryptophan and Its Metabolites

In Organic Synthesis

7-methyl-L-tryptophan, particularly in its N-Fmoc-protected form (N-Fmoc-7-methyl-L-tryptophan), serves as an important building block in organic chemistry. nih.gov Its primary application is in solid-phase peptide synthesis. nih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for the controlled and sequential addition of the amino acid to a growing peptide chain, enabling the creation of custom peptides with modified properties. nih.gov The presence of the 7-methyl group can enhance the stability or alter the binding characteristics of the resulting peptide. nih.gov It also plays a role in the synthesis of high-efficiency antibacterial agents and their analogs. acs.org

Gas Chromatography (GC) for Reaction Product Analysis

In Research

This compound is a valuable tool for a variety of research purposes. It is used to study the complex biochemical pathways of tryptophan metabolism, helping to elucidate the role of tryptophan and its derivatives in physiological and pathological processes. nih.gov In drug development, this compound is used in the design of novel pharmaceuticals, particularly those targeting serotonin (B10506) receptors, which are implicated in mood disorders. nih.gov The synthesis of peptide-based therapeutics can also employ this analog to improve the stability and bioavailability of the final product. nih.gov Furthermore, it has found applications in biotechnology for creating modified proteins and in materials science for developing functionalized polymers for systems like drug delivery. nih.gov

Future Directions and Emerging Research Avenues for 7 Methyl L Tryptophan

Exploration of Novel Metabolic Pathways and Enzyme Interactions

Future research will focus on elucidating the complete metabolic fate of 7-methyl-L-tryptophan within various biological systems. While it is known to be a precursor for the biosynthesis of some non-ribosomal peptide antibiotics and can inhibit certain enzymes like anthranilate synthase, a comprehensive understanding of its metabolic pathways is still lacking. medchemexpress.comasm.org Key research questions will include the identification of specific enzymes that metabolize this compound and the characterization of its downstream metabolites.

Studies will likely investigate the interaction of this compound with the primary tryptophan metabolism pathways, namely the kynurenine (B1673888) and serotonin (B10506) pathways. nih.govpensoft.net Understanding how the methyl group at the 7-position influences its affinity for and processing by enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) will be crucial. ijbs.comfrontiersin.org The hydrophobic nature imparted by the methyl group may affect its interactions with enzymes and transport proteins. biosynth.com

Table 1: Key Enzymes in Tryptophan Metabolism and Potential Interactions with this compound

| Enzyme | Normal Function in Tryptophan Metabolism | Potential Interaction with this compound |

| Tryptophan 2,3-dioxygenase (TDO) | Catalyzes the initial and rate-limiting step of the kynurenine pathway. pensoft.net | Investigation needed to determine if this compound acts as a substrate or inhibitor. |

| Indoleamine 2,3-dioxygenase (IDO1/IDO2) | Catalyzes the initial step of the kynurenine pathway, particularly in immune contexts. frontiersin.org | Research is ongoing to understand if this compound can modulate IDO activity. |

| Tryptophan Hydroxylase (TPH) | The rate-limiting enzyme in the synthesis of serotonin. nih.gov | Studies are required to assess if this compound can be a substrate or affect TPH activity. |

| Anthranilate Synthase | An enzyme in the tryptophan biosynthesis pathway. | This compound has been shown to inhibit its activity. asm.org |

Development of this compound-Derived Compounds for Targeted Therapies

The structural uniqueness of this compound makes it a valuable scaffold for the development of novel therapeutic agents. Its derivatives are being explored for their potential in treating a range of conditions, from neurological disorders to cancer. chemimpex.com

One promising area is the synthesis of peptide-based therapeutics. Incorporating this compound into peptides can enhance their stability and bioavailability. chemimpex.com For instance, the substitution of L-tryptophan with α-methyl-L-tryptophan in a gastrin-releasing peptide receptor (GRPR) ligand resulted in a compound with improved in vivo stability, highlighting the potential of such modifications. snmjournals.org

Furthermore, derivatives of this compound are being investigated as inhibitors of key enzymes in disease pathways. For example, 1-methyl-D-tryptophan (indoximod), a derivative of tryptophan, is being studied for its role in cancer therapy as an inhibitor of the IDO pathway. frontiersin.orgnih.gov Future research will likely focus on synthesizing and screening a wider array of this compound derivatives to identify compounds with high potency and selectivity for specific therapeutic targets.

Advanced Imaging Techniques for Comprehensive Tryptophan Metabolism Profiling

Radiolabeled analogs of tryptophan, such as α-[11C]-methyl-L-tryptophan (AMT), are already utilized in positron emission tomography (PET) imaging to study tryptophan metabolism in conditions like brain tumors and epilepsy. nih.govsnmjournals.orgneurology.org These imaging techniques allow for the non-invasive assessment of tryptophan uptake and its subsequent metabolic pathways in vivo. nih.gov

Future advancements in this area will likely involve the development of new radiotracers derived from this compound. The development of fluorine-18 (B77423) (18F) labeled tryptophan analogs, for example, offers the advantage of a longer half-life compared to carbon-11 (B1219553) (11C), which would facilitate wider clinical application. jove.comnih.gov The synthesis of compounds like 5-[18F]Fluoro-α-methyl tryptophan has shown potential for targeted cancer imaging. thno.org

These advanced imaging tools will be instrumental in monitoring the in vivo effects of therapies that target tryptophan metabolism. nih.gov They can provide valuable insights into disease progression and treatment response, ultimately aiding in the development of more personalized medicine approaches.

Table 2: Current and Emerging Radiolabeled Tryptophan Analogs for PET Imaging

| Radiotracer | Isotope | Application |

| α-[11C]-methyl-L-tryptophan ([11C]AMT) | Carbon-11 | Imaging tryptophan metabolism in brain tumors, epilepsy. nih.govjove.com |

| 1-(2-[18F]-fluoroethyl)-L-tryptophan (18F-FETrp) | Fluorine-18 | Assessing tryptophan metabolism via the kynurenine pathway. nih.gov |

| 5-[18F]Fluoro-α-methyl tryptophan | Fluorine-18 | Potential for targeted cancer imaging. thno.org |

Integration of this compound Research with Systems Biology and Multi-Omics Approaches

The complexity of tryptophan metabolism and its far-reaching physiological effects necessitate a systems-level understanding. The integration of research on this compound with systems biology and multi-omics approaches will be crucial for deciphering its role in health and disease. nih.govmdpi.com

Multi-omics platforms, which combine genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular and systemic responses to this compound. frontiersin.orgeuropeandissemination.eucnrs.fr By analyzing the changes in gene expression, protein levels, and metabolite profiles, researchers can construct detailed models of how this compound influences various biological networks. This approach can help identify novel pathways and therapeutic targets that might be missed by more traditional, single-faceted research methods. nih.gov

For example, by combining metabolomic analysis with transcriptomic data, researchers can correlate the presence of this compound and its metabolites with changes in the expression of genes involved in specific metabolic or signaling pathways. This integrated approach will be essential for understanding the full spectrum of its biological activities.

Applications in Understanding and Modulating Immune Responses via Tryptophan Metabolism

Tryptophan metabolism is a critical regulator of the immune system. mdpi.com The kynurenine pathway, in particular, plays a significant role in immune tolerance and the suppression of anti-tumor immune responses. frontiersin.orgspandidos-publications.com Metabolites of tryptophan can act as signaling molecules that modulate the activity of various immune cells. nih.gov

Future research will explore the potential of this compound and its derivatives to modulate immune responses. Studies will investigate how this compound affects the function of key immune cells, such as T-cells, and whether it can alter the immunosuppressive tumor microenvironment. spandidos-publications.com The use of 1-methyltryptophan has already shown immunomodulatory effects in preclinical models. mdpi.comfrontiersin.org

A key area of investigation will be the interaction of this compound with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that is a crucial sensor of tryptophan metabolites and plays a role in intestinal homeostasis and immune regulation. bmj.com Understanding how this compound and its metabolites interact with AhR could open up new avenues for therapeutic intervention in immune-related diseases. mdpi.com

Q & A

Basic Research Questions

Q. How is 7-methyl-L-tryptophan synthesized for experimental use, and what quality control measures are critical?

- Methodological Answer : this compound is synthesized enantioselectively using the PLP-dependent tryptophan synthase β subunit, with protocols optimized for purity (>99%) and stereochemical fidelity. Key steps include protection of reactive groups (e.g., Fmoc for amines) and chromatographic purification (HPLC or GC-MS) to confirm structural integrity . Quality control requires verifying absence of byproducts (e.g., C6/C7-prenylated analogues) via NMR and mass spectrometry.

Q. What is the role of this compound in serotonin (5-HT) synthesis pathways, and how is this measured in vitro?

- Methodological Answer : As a tryptophan analogue, this compound competes with endogenous tryptophan for uptake into neurons. Its incorporation into 5-HT synthesis is quantified using radiolabeled (e.g., [¹¹C]) forms in in vitro assays. High-performance liquid chromatography (HPLC) with electrochemical detection is standard for separating and measuring 5-HT metabolites, with calibration curves validated against known standards .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 280 nm) or tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Sample preparation involves deproteinization (e.g., acetonitrile precipitation) and solid-phase extraction to minimize matrix interference. Internal standards (e.g., deuterated tryptophan) correct for recovery variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in tracer metabolism when using α-methyl-L-tryptophan (AMT) for serotonin synthesis rate estimation?

- Methodological Answer : AMT’s metabolism via the kynurenine pathway in pathological states (e.g., epilepsy) confounds serotonin-specific signals. To mitigate this, combine PET imaging with simultaneous microdialysis to measure extracellular kynurenine levels. Kinetic modeling (e.g., three-compartment Patlak plots) should account for regional blood-brain barrier permeability differences, validated against post-mortem tissue LC-MS .

Q. What experimental designs address the low identifiability of k3 (conversion rate constant) in compartmental models for AMT-PET data?

- Methodological Answer : Use Bayesian hierarchical modeling to incorporate prior distributions for k3 derived from autoradiography studies. Dynamic PET scans (≥60 minutes) with frequent early time-point sampling improve parameter identifiability. Cross-validate results with immunohistochemical staining of tryptophan hydroxylase (TPH) in resected tissue .

Q. How do electronic and steric effects influence the enzymatic prenylation of this compound compared to other tryptophan analogues?

- Methodological Answer : Utilize SirD tyrosine O-prenyltransferase assays with substituted tryptophan analogues (e.g., 4-methyl-, this compound) to compare prenylation sites (N1, C6, C7). Density functional theory (DFT) calculations predict regioselectivity based on indole ring electron density. Validate with X-ray crystallography of enzyme-substrate complexes .

Q. What are the implications of this compound’s resistance to IDO/TDO-mediated catabolism in cancer immunotherapy studies?

- Methodological Answer : In IDO-negative tumors, this compound bypasses immunosuppressive tryptophan depletion, making it a candidate for combination therapies with checkpoint inhibitors. Test this via co-culture assays (tumor cells + T-cells) measuring IFN-γ production and apoptosis. Correlate with aryl hydrocarbon receptor (AhR) activation assays to assess kynurenine-independent effects .

Q. How can interictal spike frequency be correlated with α-MTrp uptake in epileptogenic foci while controlling for tracer pharmacokinetics?

- Methodological Answer : Perform simultaneous EEG-PET imaging to temporally align spike events with AMT uptake dynamics. Use partial least squares regression to disentangle pharmacokinetic variables (e.g., plasma free tryptophan levels) from neuronal activity. Post-surgical resection histopathology (e.g., quinolinic acid staining) confirms metabolic pathway activation .

Methodological Best Practices

- Ethical Compliance : For human PET studies, obtain IRB approval and document informed consent, emphasizing radiation exposure risks and data anonymization protocols .

- Statistical Rigor : Apply mixed-effects models to account for inter-subject variability in longitudinal studies. Use Benjamini-Hochberg correction for multiple comparisons in omics datasets .

- Data Contradiction Management : Pre-register hypotheses and analysis plans to mitigate confirmation bias. Use sensitivity analyses (e.g., leave-one-out validation) to assess robustness of kinetic modeling results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.